3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate
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Overview
Description
3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a complex organic compound with a molecular formula of C22H16O7. This compound is known for its unique chemical structure, which includes a chromen-4-one core, a furoate ester, and an ethoxyphenoxy group. It is utilized in various scientific research applications due to its versatile properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the condensation of appropriate phenolic compounds with acetoacetic ester under acidic conditions.
Introduction of the ethoxyphenoxy group: This step involves the etherification of the chromen-4-one core with 2-ethoxyphenol using a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Esterification with furoic acid: The final step involves the esterification of the intermediate product with furoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenoxy group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in ethanol or water.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly for its anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-furoate
- 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzoate
Uniqueness
3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxyphenoxy group and furoate ester make it particularly versatile in various applications compared to its analogs.
Properties
IUPAC Name |
[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O7/c1-3-26-17-7-4-5-8-18(17)30-22-14(2)28-20-13-15(10-11-16(20)21(22)24)29-23(25)19-9-6-12-27-19/h4-13H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEZRLPDKPSWGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CO4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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